molecular formula C9H6O3S B6164881 4-(furan-2-yl)thiophene-2-carboxylic acid CAS No. 893727-89-4

4-(furan-2-yl)thiophene-2-carboxylic acid

Cat. No.: B6164881
CAS No.: 893727-89-4
M. Wt: 194.2
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Description

4-(Furan-2-yl)thiophene-2-carboxylic acid is a heteroaromatic carboxylic acid of significant interest in medicinal chemistry and biochemical research. This compound is part of a class of furan- and thiophene-2-carbonyl derivatives investigated for their potential to exogenously activate the Hypoxia-Inducible Factor (HIF) pathway . Researchers are exploring its role as a potential small-molecule inhibitor of Factor Inhibiting HIF-1 (FIH-1), an enzyme that regulates HIF-α activity under normal oxygen conditions . By potentially suppressing FIH-1, this compound may facilitate HIF-α-mediated transactivation of genes involved in adaptive responses to hypoxic stress, such as those for VEGF, EPO, and GLUT-1 . The structural design of such derivatives often includes a bidentate site for coordinating an iron atom within the enzyme's active center, along with a carboxylic acid group that can form critical hydrogen bonds, mimicking natural cofactors . Offered for research purposes, this compound is a valuable chemical tool for scientists studying cellular oxygen sensing, ischemic diseases, and the development of novel therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

893727-89-4

Molecular Formula

C9H6O3S

Molecular Weight

194.2

Purity

95

Origin of Product

United States

Molecular Architecture and Electronic Properties of 4 Furan 2 Yl Thiophene 2 Carboxylic Acid

Elucidation of Inter-Ring Conjugation and Electron Delocalization within the Furan-Thiophene System

The electronic structure of 4-(furan-2-yl)thiophene-2-carboxylic acid is fundamentally shaped by the conjugation between the furan (B31954) and thiophene (B33073) rings. Both furan and thiophene are five-membered aromatic heterocycles that possess a sextet of π-electrons, conforming to Hückel's rule. chemistnotes.compharmaguideline.com The lone pair of electrons on the heteroatom (oxygen in furan, sulfur in thiophene) participates in the π-system, contributing to the aromatic character. chemistnotes.com

When linked, as in the 4-(furan-2-yl)thiophene system, the π-orbitals of the individual rings can overlap, leading to an extended conjugated system. This electron delocalization across the molecular backbone has significant implications for the molecule's electronic and optical properties. The degree of this delocalization is influenced by the relative orientation of the two rings. For effective π-conjugation, a planar conformation of the furan-thiophene system is favored. olemiss.edu

The aromaticity of these heterocycles follows the order: Benzene > Thiophene > Pyrrole > Furan. ksu.edu.sa This trend is inversely related to the electronegativity of the heteroatom. pharmaguideline.comksu.edu.sa The less electronegative sulfur in thiophene allows for more effective delocalization of its lone pair into the ring compared to the more electronegative oxygen in furan. pharmaguideline.com This difference in aromaticity and electron distribution between the two rings in this compound results in a unique electronic landscape.

Computational studies on similar furan-thiophene hybrid systems indicate that the electronic coupling is mediated through the butadiene-like backbone of the chalcogenophenes. researchgate.net This suggests that the electronic communication between the furan and thiophene moieties in this compound occurs primarily through the π-conjugated path. The presence of both an electron-rich furan and a slightly more aromatic thiophene can lead to interesting charge transfer characteristics within the molecule.

Role of the Carboxylic Acid Moiety in Intermolecular Interactions and Hydrogen Bonding

The carboxylic acid group (-COOH) is a powerful functional group that plays a pivotal role in dictating the intermolecular interactions of this compound. This group can act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl oxygen). rsc.org This dual nature allows for the formation of strong and directional hydrogen bonds, which are crucial in the self-assembly of molecules in the solid state and in solution.

A common and highly stable motif formed by carboxylic acids is the hydrogen-bonded cyclic dimer. rsc.org In this arrangement, two molecules of the carboxylic acid associate through a pair of hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of the other. This creates a stable eight-membered ring. The formation of such dimers is a well-documented phenomenon for many carboxylic acids.

In the context of this compound, the carboxylic acid group can also engage in hydrogen bonding with other parts of the molecule or with solvent molecules. Studies on the interactions between furan and thiophene with formic acid have shown that the furan oxygen can act as a hydrogen bond acceptor, forming a relatively strong O–H···O hydrogen bond. acs.org Similarly, the π-system of the thiophene ring can act as a weak hydrogen bond acceptor, forming O–H···π interactions. acs.org

Potential Hydrogen Bond Interactions Donor Acceptor Significance
Carboxylic Acid DimerCarboxyl -OHCarbonyl C=OStrong, directional interaction leading to self-assembly.
Furan Ring InteractionCarboxyl -OHFuran OxygenPotential for polymer-like chain formation.
Thiophene Ring InteractionCarboxyl -OHThiophene π-systemWeaker interaction influencing molecular conformation.

Conformational Analysis and Molecular Rigidity Considerations

Computational studies on alternating furan and thiophene systems have shown that there is a significant rotational barrier around the inter-ring bond, on the order of ~5 kcal/mol. olemiss.edu This barrier suggests a preference for specific conformations. The lowest energy conformations are typically those that are most planar, allowing for optimal electron delocalization. olemiss.edu In systems with alternating furan and thiophene rings, structures where the furan rings adopt an anti polarity (with the furan oxygen pointing away from the sulfur atom of the adjacent ring) have been found to be energetically favorable. olemiss.edu

The flexibility of the molecule is therefore a balance between the drive to achieve a planar, conjugated state and the steric hindrance that may arise between the rings and the carboxylic acid group. The conformational preferences can be influenced by the surrounding environment, such as the polarity of the solvent. rsc.org For instance, in polar protic solvents, the formation of intermolecular hydrogen bonds with the solvent can compete with and disrupt intramolecular interactions that favor a specific conformation. rsc.org

The table below summarizes the key conformational considerations for this compound.

Conformational Aspect Key Factors Implications
Inter-ring Rotation Rotational energy barrier, steric hindranceInfluences the degree of π-conjugation and overall molecular shape.
Planarity Maximization of π-orbital overlapAffects electronic properties such as the HOMO-LUMO gap and absorption spectrum.
Carboxylic Acid Orientation Rotation around the C-C bond to the thiophene ringDetermines the directionality of hydrogen bonding and can influence crystal packing.
Solvent Effects Polarity and hydrogen bonding capacity of the solventCan alter the preferred conformation and the extent of intermolecular aggregation.

An exploration into the synthesis of this compound reveals a variety of strategic chemical methodologies. The construction of this molecule and its analogs relies on sophisticated techniques for both forming the core bi-heterocyclic structure and for introducing the required functional groups with precision. These methods are broadly categorized into palladium-catalyzed cross-coupling reactions for carbon-carbon bond formation and the directed functionalization of individual heterocyclic precursors.

Reactivity and Mechanistic Investigations of 4 Furan 2 Yl Thiophene 2 Carboxylic Acid Transformations

Electrophilic Aromatic Substitution on the Furan (B31954) and Thiophene (B33073) Rings

The susceptibility of 4-(furan-2-yl)thiophene-2-carboxylic acid to electrophilic aromatic substitution (EAS) is governed by the electronic properties of the furan and thiophene rings. Both are five-membered, π-rich heterocycles that are generally more reactive towards electrophiles than benzene. chemicalbook.compharmaguideline.com However, their reactivity relative to each other and the directing effects of the substituents play a crucial role in determining the outcome of such reactions.

Furan is typically more reactive than thiophene in electrophilic substitution reactions. slideshare.net This is attributed to the lower resonance energy of furan (18 kcal/mol) compared to thiophene (29 kcal/mol), which makes the furan ring less stable and more willing to undergo reactions that disrupt its aromaticity. chemicalbook.com Electrophilic attack on furan preferentially occurs at the C2 (or α) position, as the resulting carbocation intermediate is better stabilized by resonance, with three possible contributing structures. chemicalbook.comquora.com

In the case of this compound, the furan ring is attached at the 4-position of the thiophene ring. The most reactive site on the furan ring is the C5' position (the other α-position), which is electronically activated.

The thiophene ring, on the other hand, is substituted with a carboxylic acid group at the C2 position. The carboxylic acid is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. uobaghdad.edu.iq Electron-withdrawing groups on thiophene direct incoming electrophiles to the meta-position, which in this case would be the C4 and C5 positions. uobaghdad.edu.iq However, the C4 position is already occupied by the furan ring. Therefore, any electrophilic attack on the deactivated thiophene ring would be directed to the C5 position.

Given the higher intrinsic reactivity of the furan ring, it is expected that electrophilic substitution would preferentially occur on the furan moiety at the C5' position before it occurs on the thiophene ring. chemicalbook.comslideshare.net

The presence of additional substituents on either the furan or thiophene ring would further modulate the regioselectivity and rate of electrophilic aromatic substitution.

Activating Groups: An electron-donating group (e.g., methyl, methoxy) on the furan ring would further increase its electron density, enhancing its reactivity towards electrophiles and reinforcing the preference for substitution on the furan ring.

Deactivating Groups: Conversely, an electron-withdrawing group (e.g., nitro, cyano) on the furan ring would decrease its reactivity, potentially making it comparable to or even less reactive than the thiophene ring. In such a scenario, electrophilic attack might be directed to the C5 position of the thiophene ring, despite the deactivating effect of the carboxylic acid.

The interplay of these electronic effects is crucial for predicting the outcome of synthetic transformations involving this molecule.

Functional Group Interconversions at the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position of the thiophene ring is a versatile functional handle that allows for a variety of chemical transformations.

Esterification: this compound can be converted to its corresponding esters through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like sulfuric acid or hydrochloric acid), is a common approach. masterorganicchemistry.comrug.nl This reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, for instance by using thionyl chloride, which then readily reacts with an alcohol to form the ester. google.com

Amidation: Similarly, amides can be prepared from this compound. A general method involves activating the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). nih.govmdpi.com The activated species then reacts with a primary or secondary amine to yield the corresponding amide. nih.govmdpi.com The use of coupling agents like EDC/HOBt is often preferred as it proceeds under mild conditions and helps to suppress racemization if chiral amines are used. nih.gov

Reaction TypeReagents and ConditionsProduct TypeReference
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄), Heat (Fischer Esterification)Ester masterorganicchemistry.com
Esterification1. Thionyl Chloride (SOCl₂) 2. Alcohol, Base (e.g., Pyridine)Ester google.com
Amidation1. 1,1'-Carbonyldiimidazole (CDI) 2. AmineAmide mdpi.com
AmidationAmine, EDC, HOBtAmide nih.gov

Reducing the carboxylic acid moiety of this compound to an aldehyde or an alcohol requires careful selection of reagents to avoid unwanted reactions with the furan and thiophene rings.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. However, these reagents are highly reactive and could potentially reduce the heterocyclic rings as well, especially the furan ring which is less stable.

Reduction to Aldehydes: The reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. A common strategy involves a two-step process: first converting the carboxylic acid to a derivative like a Weinreb amide or an acyl chloride, which can then be reduced to the aldehyde using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) or lithium tri-tert-butoxyaluminum hydride.

Oxidative and Reductive Reactivity of the Conjugated System

The conjugated system of furan and thiophene rings in this compound can undergo both oxidative and reductive reactions.

Oxidative Reactions: The furan ring is susceptible to oxidation, which can lead to ring-opening products. uobaghdad.edu.iq For instance, oxidation with reagents like bromine in methanol (B129727) can result in the formation of 2,5-dihydro-2,5-dimethoxyfuran derivatives. uobaghdad.edu.iq Under certain conditions, strong oxidizing agents can cleave the thiophene ring. pharmaguideline.com Oxidative addition reactions with metal clusters have also been observed, where C-H bond cleavage occurs on both furan and thiophene rings. rsc.org

Reductive Reactions: The reduction of the heterocyclic rings is also possible. Catalytic hydrogenation can reduce the furan ring to a tetrahydrofuran (B95107) ring. d-nb.infoelsevierpure.com For example, 2-furancarboxylic acid can be hydrogenated to tetrahydrofuran-2-carboxylic acid over palladium catalysts. d-nb.infoelsevierpure.com Thiophene is generally more resistant to catalytic hydrogenation due to sulfur poisoning the catalyst, but reduction can be achieved under specific conditions. uobaghdad.edu.iq Complete reduction with desulfurization can occur with reagents like Raney Nickel. uobaghdad.edu.iq

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

Understanding the mechanisms of the transformations of this compound can be achieved through a combination of kinetic and spectroscopic methods.

Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature) can provide insights into the reaction order and activation parameters. For instance, kinetic studies of the reactions of furan and thiophene with hydroxyl radicals have been performed to understand their atmospheric chemistry. capes.gov.br Such studies can help to quantify the relative reactivity of the furan and thiophene rings in the target molecule.

Spectroscopic Studies: Spectroscopic techniques are invaluable for identifying reactants, intermediates, and products, and for probing the electronic structure of the molecule.

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and can be used to determine the regiochemistry of substitution reactions.

IR Spectroscopy: Useful for identifying functional groups, such as the carbonyl stretch of the carboxylic acid, ester, or amide, and for monitoring the progress of reactions involving these groups.

UV-Visible Spectroscopy: Can be used to study the conjugated π-system and its changes during reactions.

Computational Studies: Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model reaction pathways, calculate activation barriers, and predict the stability of intermediates. chemrxiv.orgresearchgate.net These studies can complement experimental findings and provide a deeper understanding of the reaction mechanisms at a molecular level. For example, theoretical studies have been used to investigate the cycloaddition reactions of furan and thiophene. chemrxiv.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Furan 2 Yl Thiophene 2 Carboxylic Acid Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic molecules. For derivatives of 4-(furan-2-yl)thiophene-2-carboxylic acid, NMR provides invaluable information about the chemical environment of each proton and carbon atom, allowing for unambiguous structural assignment.

In a study of 5-(4-nitrophenyl)furan-2-carboxylic acid, a related furan (B31954) derivative, the ¹H NMR spectrum in DMSO-d₆ showed a broad singlet for the carboxylic acid proton at 13.35 ppm, which is exchangeable with D₂O. The furan ring protons appeared as doublets at 7.44 ppm and 7.37 ppm with a coupling constant of 3.7 Hz, characteristic of vicinal coupling in a furan ring. The ¹³C NMR spectrum provided further confirmation, with the carboxylic carbon resonating at 159.52 ppm and the furan carbons appearing at distinct chemical shifts.

For thiophene (B33073) derivatives, such as 2-thiophenecarboxylic acid, the proton NMR signals are also well-defined, aiding in structural confirmation. The structural integrity of more complex oligomers containing both furan and thiophene rings has been confirmed using ¹H and ¹³C NMR spectroscopy.

Table 1: Representative ¹H and ¹³C NMR Data for Furan and Thiophene Carboxylic Acid Derivatives

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)
5-(4-Nitrophenyl)furan-2-carboxylic acidDMSO-d₆13.35 (br s, 1H, COOH), 8.31 (d, J=9.0 Hz, 2H), 8.04 (d, J=9.0 Hz, 2H), 7.44 (d, J=3.7 Hz, 1H), 7.37 (d, J=3.7 Hz, 1H)159.52, 154.21, 147.34, 146.21, 135.26, 125.67, 124.93, 120.29, 112.08
Methyl 5-(4-nitrophenyl)furan-2-carboxylateCDCl₃8.28 (d, J=8.5 Hz, 2H), 7.93 (d, J=8.5 Hz, 2H), 7.28 (d, J=3.7 Hz, 1H), 6.95 (d, J=3.7 Hz, 1H), 3.94 (s, 3H)159.06, 154.94, 147.70, 145.44, 135.23, 125.46, 124.57, 120.12, 110.36, 52.42
2,5-Furandicarboxylic acidDMSO-d₆7.25 (s, 2H), ~13.5 (br s, 2H)Not specified
Dimethyl furan-2,5-dicarboxylateAcetone-d₆7.30 (s, 2H), 3.88 (s, 6H)158.82, 147.51, 119.26, 52.55

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are essential for assembling the complete molecular puzzle.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons on the furan and thiophene rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for connecting the furan and thiophene rings and for linking the carboxylic acid group to the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the preferred conformation of the molecule in solution.

Solid-State NMR Applications for Polymorphism and Crystal Structure

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

For furan and thiophene derivatives, characteristic vibrational modes can be identified. The C-H stretching vibrations for heteroaromatic compounds like furans and thiophenes typically appear in the region of 3100-3000 cm⁻¹. For 2-thiophene carboxylic acid, the C-H stretch has been computed to be in the range of 3117-3080 cm⁻¹. The C-S stretching modes in thiophene rings are generally observed between 710 and 687 cm⁻¹.

In a study of 5-nitro-2-furoic acid, the FT-IR and FT-Raman spectra were recorded and analyzed with the aid of theoretical calculations. Similarly, the vibrational spectra of furan and its hydrated derivatives have been studied in detail. For copolymers of furan and thiophene, FT-IR spectroscopy has been used to identify the characteristic bands of each monomer unit. For instance, the C-H in-plane deformation and C-C stretching in polyfuran are observed around 1440 cm⁻¹.

The carboxylic acid group exhibits a strong C=O stretching band, typically around 1700 cm⁻¹, and a broad O-H stretching band due to hydrogen bonding. The position and shape of these bands can provide insights into the hydrogen bonding network in the solid state.

Table 2: Characteristic Vibrational Frequencies for Furan and Thiophene Derivatives

Functional Group/VibrationTypical Wavenumber Range (cm⁻¹)References
C-H stretching (heteroaromatic)3100-3000
C=O stretching (carboxylic acid)~1700
C-C stretching (furan ring)~1440
C-S stretching (thiophene ring)710-687

Computational Chemistry and Theoretical Modeling of 4 Furan 2 Yl Thiophene 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic properties of molecules like 4-(furan-2-yl)thiophene-2-carboxylic acid. DFT calculations can elucidate the distribution of electrons within the molecule and the nature of its molecular orbitals, which are fundamental to its reactivity and stability.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. mdpi.com

Table 1: Predicted Electronic Properties of Thiophene (B33073) Derivatives from DFT Studies

Compound Family HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Implication
Amino-thiophene-2-carboxamides Higher Values Lower Values Highest Gap Higher Stability

Note: This table is illustrative, based on findings for derivatives as reported in the literature. researchgate.netnih.gov

Electrostatic potential (ESP) surface maps are valuable for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. aimspress.com The ESP is calculated around the molecule, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), while blue signifies areas of positive potential (electron-poor).

In furan (B31954) and thiophene derivatives, the oxygen and sulfur heteroatoms, along with the carboxylic acid group, create distinct regions of negative potential. nih.gov The negative electrostatic potentials of furan and thiophene are key to their interaction with other molecules. nih.govresearchgate.net For this compound, the ESP map would likely show a significant negative potential around the carboxylic acid's oxygen atoms and the furan's oxygen, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the carboxylic acid and the aromatic rings would exhibit positive potential.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational preferences and interactions with solvents. psu.edu For a molecule like this compound, which has a rotational degree of freedom between the furan and thiophene rings, MD simulations can map the conformational landscape.

These simulations can reveal the most stable conformations of the molecule in both the gas phase and in different solvents. The presence of a solvent can significantly influence the conformational equilibrium by stabilizing certain conformers through intermolecular interactions, such as hydrogen bonding. Theoretical studies on similar furan and thiophene derivatives have explored their oligomerization and interaction with other molecules, highlighting the importance of their three-dimensional structure. acs.org

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physical or biological properties. researchgate.net For derivatives of thiophene-2-carboxylic acid, QSPR models have been developed to predict properties like lipophilicity and biological activity based on calculated structural parameters. mdpi.comresearchgate.net

In such studies, various molecular descriptors derived from computational calculations, such as electronic energies, dipole moments, and surface areas, are correlated with experimental data. researchgate.net For this compound, a QSPR model could be developed to predict its properties by calculating a range of descriptors and correlating them with experimentally determined values for a series of related compounds.

Prediction of Spectroscopic Parameters from First Principles

Computational methods, particularly DFT, can be used to predict spectroscopic parameters from first principles. This includes vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). mdpi.comnih.gov

For thiophene-2-carboxylic acid and its derivatives, DFT calculations have been successfully used to simulate FT-IR spectra, with the predicted frequencies showing good agreement with experimental data after appropriate scaling. nih.gov The calculations also allow for the assignment of vibrational modes to specific molecular motions. nih.gov Similarly, TD-DFT (Time-Dependent Density Functional Theory) can be used to predict UV-Vis absorption spectra and study the effects of different solvents on the electronic transitions. nih.gov These computational predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Thiophene-2-carboxylic acid
Thiophene-2-carboxamide
Amino-thiophene-2-carboxamide
Methyl-thiophene-2-carboxamide
Furan

Applications of 4 Furan 2 Yl Thiophene 2 Carboxylic Acid in Advanced Materials and Organic Synthesis

Building Block for Novel Conjugated Polymers and Oligomers

The combination of electron-rich furan (B31954) and thiophene (B33073) rings in 4-(furan-2-yl)thiophene-2-carboxylic acid makes it an excellent candidate as a monomer for the synthesis of conjugated polymers and oligomers. These materials are characterized by their alternating single and double bonds, which lead to delocalized π-electron systems responsible for their unique electronic and optical properties. The carboxylic acid group provides a reactive handle for polymerization reactions, such as condensation polymerization, to form polyesters or polyamides, or it can be modified to other functional groups suitable for various polymerization techniques like Suzuki or Stille coupling.

Optoelectronic Materials Development (e.g., Organic Photovoltaics, Organic Light-Emitting Diodes)

Conjugated polymers and oligomers derived from furan and thiophene are actively researched for their applications in optoelectronic devices. The incorporation of both furan and thiophene units into a polymer backbone can fine-tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Theoretical studies on thiophene-furan oligomers have shown that the sequencing of the furan and thiophene units can influence the planarity of the resulting chain, which in turn affects the material's electronic properties. arxiv.org For instance, alternating furan-thiophene copolymers have been synthesized and investigated, demonstrating that the inclusion of furan can improve solubility without significantly compromising the electronic properties. acs.org Research on furan-containing conjugated polymers has shown their potential in achieving high power conversion efficiencies in organic solar cells. lbl.govnih.gov In some cases, furan-based materials have demonstrated superior performance in OLEDs compared to their thiophene analogues, exhibiting enhanced fluorescence, chromism, and charge transport properties. nih.gov

The presence of the furan ring, which can be derived from renewable biomass sources, also presents an advantage in developing more sustainable electronic materials. nih.govntu.edu.sg The performance of devices based on furan-thiophene systems is highly dependent on the molecular structure, morphology, and the fabrication conditions.

Table 1: Performance of Selected Furan-Thiophene Based Optoelectronic Materials

Polymer/Oligomer SystemDevice TypeKey Performance MetricReference
Furan-containing diketopyrrolopyrrole polymer (PFDPPTT-Si)Organic Field-Effect Transistor (OFET)Hole mobility up to 1.87 cm²/V·s in non-chlorinated solvents acs.org
Furan-cored AIEgen (TPE-F)Organic Light-Emitting Diode (OLED)Superior fluorescence and charge transport compared to thiophene analogue nih.gov
All-furan low band-gap polymer (PDPP3F)Organic Photovoltaic (OPV)Power conversion efficiency up to 4.1% lbl.gov
Thiophene-based multi-resonance TADF emitter (Th-BN)Organic Light-Emitting Diode (OLED)External quantum efficiency of 34.6% rsc.org
Fluorene-benzotriazole polymer with thiophene linker (TP2)Organic Light-Emitting Diode (OLED)White light emission rsc.org

Thermally Stable Materials Design

The thermal stability of conjugated polymers is a critical factor for the long-term performance and operational lifetime of organic electronic devices. The structure of the polymer backbone and the nature of the side chains play a significant role in determining its thermal properties. The inclusion of rigid aromatic units like furan and thiophene in the polymer backbone generally enhances thermal stability. Studies on fluorene-based conjugated polymers have shown that modifications to the backbone structure can significantly improve thermal spectral stability. 20.210.105 While direct data on polymers from this compound is not available, the inherent rigidity of the fused heterocyclic system suggests that its polymers could exhibit good thermal stability, a desirable characteristic for materials used in applications where they might be exposed to elevated temperatures during processing or operation.

Precursor for Advanced Organic Ligands and Metal-Organic Frameworks (MOFs)

The carboxylic acid functionality of this compound makes it an ideal candidate for use as an organic ligand in the construction of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic linkers. The choice of the organic ligand is crucial in determining the topology, porosity, and functional properties of the resulting MOF.

Furan- and thiophene-dicarboxylate ligands have been successfully employed in the synthesis of heterometallic MOFs. rsc.orgrsc.org These MOFs have shown interesting properties, such as luminescence sensing of heavy metals. rsc.orgrsc.org The geometry of the ligand, including the angle between the carboxylic acid groups, can significantly influence the final structure of the MOF. rsc.org For instance, Zn(II) frameworks have been systematically tuned using furan, thiophene, and selenophene (B38918) dicarboxylate and dipyridyl ligands, demonstrating that subtle changes in ligand geometry can lead to different framework topologies. researchgate.net A nickel-based MOF containing a thiophene dicarboxylate ligand has also been synthesized and shown to be effective for near-infrared photothermal conversion. mdpi.com Given these precedents, this compound could serve as a valuable ligand for creating novel MOFs with potentially interesting catalytic, sensing, or gas storage properties, stemming from the combined electronic characteristics of the furan and thiophene rings.

Scaffold for the Synthesis of Complex Heterocyclic Natural Product Analogs

Furan and thiophene rings are present in a variety of natural products and pharmacologically active compounds. slideshare.net The unique structure of this compound can serve as a versatile scaffold for the synthesis of more complex heterocyclic systems, including analogs of natural products. The carboxylic acid group can be readily converted into other functional groups, such as amides, esters, or ketones, providing a gateway to a wide range of chemical transformations.

Synthetic methods for creating fused furan- and thiophene-based heterocycles are of significant interest in medicinal chemistry. researchgate.net For example, furan- and thiophene-3,4-dicarboxylic esters have been synthesized as key intermediates. acs.org The Paal-Knorr synthesis is a well-established method for preparing furans, thiophenes, and pyrroles from 1,4-dicarbonyl compounds, which can be derived from precursors like this compound after suitable modifications. google.comksu.edu.sa The ability to build upon the furan-thiophene core allows for the systematic exploration of structure-activity relationships in the development of new therapeutic agents.

Role in Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry involves the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create large, well-organized structures. The molecular structure of this compound is well-suited for participating in supramolecular assembly. The carboxylic acid group is a strong hydrogen bond donor and acceptor, enabling the formation of predictable hydrogen-bonded networks. Furthermore, the aromatic furan and thiophene rings can engage in π-π stacking interactions.

A study on N-2-pyrazinyl-2-furancarboxamide and N-2-pyrazinyl-2-thiophenecarboxamide revealed that the substitution of the furan's oxygen with thiophene's sulfur atom led to an increase in the effectiveness of π-based interactions in the crystal packing of the thiophene derivative, while hydrogen bonding played a more dominant role in the furan-containing compound. bris.ac.uk This highlights how the subtle change from furan to thiophene can influence the nature of the supramolecular assembly. The interplay of these non-covalent interactions can be used to direct the formation of self-assembled monolayers, liquid crystals, or other ordered systems with potential applications in nanotechnology and materials science. The specific arrangement of the furan and thiophene rings in this compound could lead to unique packing motifs and self-assembly behaviors.

Future Research Directions and Emerging Paradigms for 4 Furan 2 Yl Thiophene 2 Carboxylic Acid Chemistry

Exploration of Sustainable and Green Synthetic Methodologies

The future synthesis of 4-(furan-2-yl)thiophene-2-carboxylic acid and its derivatives will increasingly focus on sustainable and green chemistry principles. Traditional synthetic routes often rely on harsh reagents and generate significant waste. Emerging research points towards several promising green alternatives.

One key area of development is the use of biocatalysis . The enzymatic oxidation of corresponding aldehydes to carboxylic acids presents a highly chemoselective and environmentally friendly approach. nih.gov Aldehyde dehydrogenases (ALDHs), for instance, can operate under mild conditions in aqueous media, avoiding the need for toxic metal oxidants. nih.gov The synthesis of furan-based polyesters and polyamides through enzymatic processes further underscores the potential of biocatalysis in creating complex molecules from renewable resources. acs.org The starting materials for this compound could potentially be derived from biomass. Furfural, a key platform chemical derived from lignocellulosic biomass, can be converted to furoic acid, a precursor to the furan (B31954) moiety. researchgate.netslideshare.net

Continuous flow chemistry is another paradigm shift that promises more sustainable production. Flow reactors offer enhanced safety, better heat and mass transfer, and the potential for automation, leading to higher yields and reduced waste compared to traditional batch processes. acs.orgsci-hub.se The transition-metal-free synthesis of 2,5-diaryl furans in a continuous-flow setup highlights the applicability of this technology to furan-containing compounds. acs.org

Furthermore, research into solvent-free or green solvent-based reactions is gaining traction. For instance, the carboxylation of 2-furoic acid to furan-2,5-dicarboxylic acid has been achieved using carbon dioxide in a molten salt medium, avoiding volatile organic solvents. researchgate.net Such methodologies could be adapted for the synthesis of this compound.

Development of Novel Derivatization Strategies for Enhanced Functionality

The carboxylic acid group and the heterocyclic rings of this compound offer multiple sites for derivatization, enabling the fine-tuning of its properties for specific applications. Future research will focus on creating novel derivatives with enhanced functionality.

The conversion of the carboxylic acid to amides and esters is a fundamental strategy to create a diverse library of compounds. researchgate.netrsc.orggoogle.com For example, amide derivatives of furan-2-carboxylic acid and thiophene-2-carboxylic acid have been synthesized and evaluated for various biological activities. mdpi.comnih.gov By reacting this compound with a range of amines and alcohols, new molecules with tailored solubility, electronic properties, and biological activities can be generated.

The furan and thiophene (B33073) rings themselves can be functionalized to introduce additional properties. For instance, the incorporation of alkyl chains can improve solubility, which is crucial for applications in organic electronics. acs.org Bromination of furan- and thiophene-2-carboxylates can provide reactive handles for further cross-coupling reactions, allowing for the construction of more complex molecular architectures. rsc.org The development of potent antagonists for the neurokinin-2 receptor from 6-methyl-benzo[b]thiophene-2-carboxylic acid derivatives showcases how modifications on the thiophene ring can lead to significant biological activity. nih.gov

Advanced Computational Approaches for Predictive Design

Advanced computational methods are becoming indispensable tools for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, computational studies will play a crucial role in designing new materials and catalysts.

Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are powerful methods for investigating the structural and electronic properties of furan-thiophene oligomers. researchgate.netaip.orgarxiv.orgacs.org These calculations can predict key parameters such as HOMO-LUMO gaps, excitation energies, and torsional profiles, which are critical for designing materials for organic electronics. researchgate.netacs.orgacs.org For instance, studies have shown that the sequencing of furan and thiophene units in an oligomer chain significantly affects its planarity and electronic properties. arxiv.org Such insights can be applied to predict how modifications to the this compound backbone will influence its performance in devices.

Molecular modeling techniques, including semi-empirical ab initio methods, can be used to establish relationships between the structure of furan and thiophene derivatives and their pharmacological activity. mdpi.comnih.gov By calculating various structural and electronic descriptors, it is possible to build predictive models that can screen virtual libraries of derivatives for potential biological activity before their synthesis. nih.gov

The table below summarizes some key computational methods and their applications in the study of furan-thiophene systems.

Computational MethodApplicationKey Findings/Predictions
Density Functional Theory (DFT)Structural and electronic properties of furan-thiophene oligomersPredicts HOMO-LUMO gaps, torsional angles, and planarity, which are crucial for organic electronics. researchgate.netaip.orgarxiv.orgacs.orgacs.org
Time-Dependent DFT (TD-DFT)Optical properties and excitation energiesCalculates absorption spectra and helps in designing molecules with specific optical properties. arxiv.orgacs.org
Ab initio Molecular ModelingStructure-activity relationship studiesCorrelates molecular descriptors with biological activity to guide the design of new drug candidates. mdpi.comnih.gov
Spin-Coupled Valence Bond (SC-VB)Electronic structure and interaction with catalystsExplains the interaction of furan and thiophene with charged centers, providing insights into catalytic mechanisms. rsc.orgrsc.org

Integration into Hybrid Organic-Inorganic Materials

The unique combination of a rigid, conjugated backbone and a reactive carboxylic acid group makes this compound an excellent candidate for the construction of novel hybrid organic-inorganic materials.

One promising area is the development of metal-organic frameworks (MOFs) . The carboxylic acid can act as a linker to coordinate with metal ions, forming porous, crystalline structures with applications in gas storage, separation, and catalysis. Copper-based coordination polymers derived from thiophene-2,5-dicarboxylic acid and furan-2,5-dicarboxylic acid have demonstrated high isosteric heats of hydrogen adsorption, indicating strong interactions between the gas molecules and the framework. rsc.org

The furan and thiophene moieties can also facilitate the self-assembly of the molecule on inorganic surfaces or with other organic components. For example, fullerene derivatives bearing thiophene and furan groups have been shown to self-assemble with poly(3-hexylthiophene) in organic solar cells, leading to improved device performance. nih.gov The ability of furan-embedded heteroarenes to self-assemble into well-defined nanostructures further highlights the potential in this area. nih.gov

Potential in Advanced Catalysis and Reaction Design

The electronic properties of the furan and thiophene rings suggest that this compound and its derivatives could play a significant role in advanced catalysis and reaction design.

The molecule itself could serve as a ligand for transition metal catalysts . The sulfur and oxygen atoms of the heterocyclic rings, along with the carboxylic acid group, can coordinate to metal centers, influencing the catalytic activity and selectivity of the metal complex. The study of the interaction of furan and thiophene with a positively charged center using spin-coupled valence bond methods provides a theoretical basis for understanding how these heterocycles can be activated at a catalyst surface. rsc.orgrsc.org

Furthermore, the furan-thiophene scaffold could be incorporated into the design of organocatalysts . The rigid structure and defined stereochemistry of such molecules could be exploited to create chiral catalysts for asymmetric synthesis. The successful design and catalytic asymmetric synthesis of furan-indole compounds bearing both axial and central chirality demonstrate the potential of furan-based scaffolds in organocatalysis. nih.gov

Finally, the catalytic synthesis of thiophene from furan and hydrogen sulfide (B99878) over various catalysts suggests that the furan ring in this compound could potentially undergo catalytic transformations, opening up pathways to new molecular structures. researchgate.netresearchgate.net

Q & A

Q. What are the common synthetic routes for 4-(furan-2-yl)thiophene-2-carboxylic acid, and what critical parameters influence reaction yields?

Methodological Answer: Synthesis typically involves cross-coupling reactions (e.g., Suzuki or Stille couplings) to introduce the furan moiety to the thiophene core. For example, a derivative synthesis () highlights hydrolysis of ester precursors using NaOH, followed by acidification and silica gel chromatography for purification. Critical parameters include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution reactions .
  • Temperature control : Optimal ranges (e.g., 60–80°C) prevent side reactions and improve regioselectivity .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) stabilize intermediates in coupling reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns on the thiophene and furan rings. For instance, deshielded protons near electron-withdrawing groups (e.g., carboxylic acid) appear downfield .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, ensuring no residual starting materials .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, particularly when substituents occupy adjacent positions on the thiophene ring .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves and lab coats to prevent skin contact; inspect gloves for permeability .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
  • Waste disposal : Collect residues in sealed containers to prevent environmental release .
  • Regulatory compliance : Adhere to COSHH (UK) and EU CLP regulations for hazardous chemical management .

Advanced Research Questions

Q. How do reaction conditions (e.g., catalyst choice, solvent system) affect regioselectivity in the synthesis of derivatives?

Methodological Answer: Regioselectivity is influenced by:

  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) favor cross-coupling at the α-position of thiophene .
  • Solvent polarity : Non-polar solvents (e.g., toluene) may favor intramolecular cyclization, while polar solvents stabilize charged intermediates .
  • Temperature gradients : Lower temperatures (e.g., 0–25°C) reduce kinetic competition, enhancing selectivity for monosubstituted products .

Q. What strategies can resolve contradictions between computational modeling and experimental data regarding electronic properties?

Methodological Answer:

  • Validate computational models : Compare calculated dipole moments or HOMO-LUMO gaps with experimental data from UV-Vis spectroscopy or cyclic voltammetry .
  • Cross-reference databases : Use PubChem or NIST Chemistry WebBook to verify spectral data and structural parameters .
  • Experimental redundancy : Perform multiple characterization techniques (e.g., NMR, IR) to confirm functional group interactions .

Q. How can structural modifications enhance the bioactivity or physicochemical properties of this compound?

Methodological Answer:

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO₂) to improve solubility or electron-donating groups (e.g., -OCH₃) to modulate redox potential .
  • Bioisosteric replacement : Replace the furan ring with pyrrole or thiazole moieties to enhance kinase inhibition (observed in structurally similar compounds) .
  • Derivatization : Convert the carboxylic acid to amides or esters to alter membrane permeability, as seen in anti-inflammatory analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.